

The Impact of PF-5177624 on PER2 Phosphorylation: A Technical Guide

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Compound of Interest

Compound Name: PF-5177624

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Introduction

The circadian clock is an endogenous, self-sustaining oscillator that orchestrates a multitude of physiological and behavioral processes in a 24-hour cycle. A key component of the mammalian circadian clock is the PERIOD 2 (PER2) protein. The stability and degradation of PER2 are tightly regulated by post-translational modifications, primarily phosphorylation, which in turn dictates the period length of the circadian rhythm.[1] Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε) are the principal kinases responsible for the phosphorylation of PER2, marking it for subsequent ubiquitination and proteasomal degradation.[2]

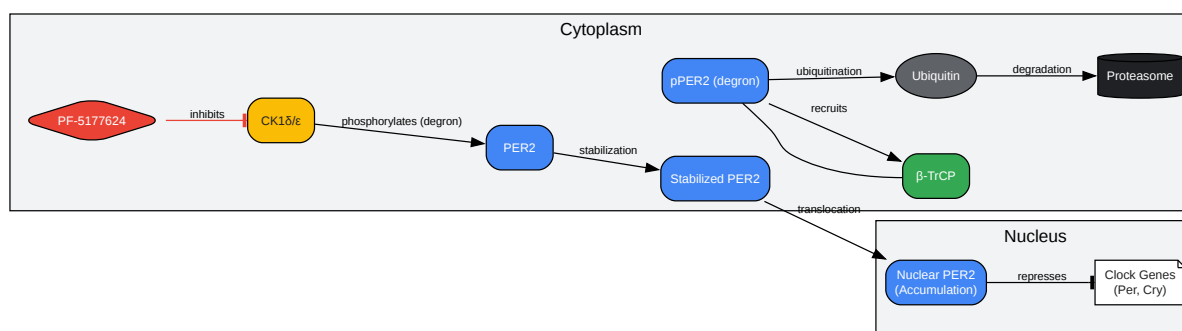
PF-5177624 (also widely known in scientific literature as PF-670462) is a potent and selective small molecule inhibitor of both CK1δ and CK1ε.[3][4] By targeting these kinases, **PF-5177624** directly interferes with the phosphorylation of PER2, leading to its stabilization and a subsequent lengthening of the circadian period.[4][5] This technical guide provides an in-depth overview of the effects of **PF-5177624** on PER2 phosphorylation, including quantitative data, detailed experimental protocols, and a visualization of the underlying signaling pathway.

The PER2 Phosphoswitch and the Mechanism of Action of PF-5177624

The regulation of PER2 stability by CK1 δ/ϵ is governed by a "phosphoswitch" mechanism. PER2 possesses multiple phosphorylation sites, including a stabilizing region known as the Familial Advanced Sleep Phase (FASP) domain and a degron region that, when phosphorylated, recruits the E3 ubiquitin ligase β -TrCP, leading to PER2 degradation.[6][7]

Phosphorylation of the FASP region is a priming event that ultimately stabilizes the PER2 protein.[5][8] Conversely, phosphorylation of the degron site (e.g., Ser478 in mouse PER2) earmarks PER2 for destruction.[9] The balance of phosphorylation between these opposing sites determines the half-life of PER2.

PF-5177624 exerts its effect by inhibiting the catalytic activity of CK1 δ/ϵ . [3][4] This inhibition prevents the phosphorylation of PER2 at the degron site, and has been shown to markedly reduce the priming phosphorylation in the FASP region.[5] The overall effect is the stabilization of PER2, leading to its accumulation and nuclear retention.[4] This stabilization of the PER2 protein delays the negative feedback loop of the circadian clock, resulting in a dose-dependent lengthening of the circadian period.[4][10]



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Fig. 1: Signaling pathway of **PF-5177624**'s effect on PER2.

Quantitative Data on PF-5177624 Activity

The following tables summarize the key quantitative data regarding the inhibitory activity of **PF-5177624** on CK1δ/ε and its cellular effects related to PER2.

Parameter	Kinase	Value	Substrate	Reference
IC ₅₀	CK1ε	7.7 ± 2.2 nM	-	[11]
IC ₅₀	CK1ε	14 nM	-	[3]
IC ₅₀	CK1δ	14 nM	-	[3]
EC ₅₀	-	290 ± 39 nM	PER protein nuclear translocation	[3][12]

Table 1: In Vitro and Cellular Potency of **PF-5177624**

Cell Line	Assay	Concentration	Effect	Reference
Rat-1 Fibroblasts	PER2::Luc Reporter	0.1 μM	Significant period lengthening	[4]
Rat-1 Fibroblasts	PER2::Luc Reporter	1 μM	Further period lengthening	[4][10]
WT Mouse Fibroblasts	PER2::Luc Reporter	100 mg/kg (in vivo)	Nuclear retention of PER2	[4]
C57BL/6J Mice	Behavioral Analysis	10 mg/kg/day (in vivo)	Altered cognitive performance	[13]

Table 2: Dose-Dependent Effects of **PF-5177624** in Cellular and In Vivo Models

Experimental Protocols

Western Blotting for Phosphorylated PER2

This protocol is designed to detect changes in the phosphorylation status of PER2 at specific sites (e.g., pS659) following treatment with **PF-5177624**.

a. Sample Preparation:

- Culture cells (e.g., HEK293T or U2OS) to ~80-90% confluency.
- Treat cells with the desired concentrations of **PF-5177624** or vehicle (e.g., DMSO) for a specified time.
- Wash cells twice with ice-cold PBS.
- Lyse cells on ice with RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA assay.

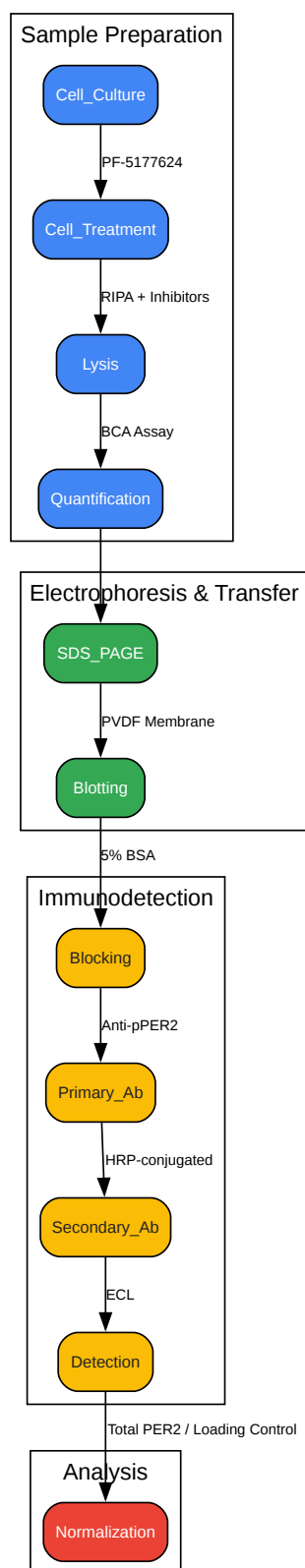
b. Electrophoresis and Transfer:

- Mix protein lysates with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
- Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
- Run the gel until the dye front reaches the bottom.
- Transfer the proteins to a PVDF membrane.

c. Immunoblotting:

- Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for phosphorylated PER2 (e.g., anti-pS659 PER2) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

- Wash the membrane three times for 10 minutes each with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Strip the membrane and re-probe for total PER2 and a loading control (e.g., GAPDH or β -actin) for normalization.



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Fig. 2: Western Blotting Workflow for Phosphorylated PER2.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of **PF-5177624** on the phosphorylation of a PER2-derived peptide by purified CK1δ or CK1ε.

- Prepare a reaction mixture containing assay buffer, purified recombinant CK1δ or CK1ε, and a synthetic peptide substrate corresponding to a phosphorylation region of PER2 (e.g., FASP or degron peptide).
- Add varying concentrations of **PF-5177624** or vehicle control to the reaction mixture.
- Initiate the kinase reaction by adding ATP (often radiolabeled [γ - 32 P]ATP).
- Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
- Stop the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).
- Quantify the incorporation of the phosphate group into the peptide substrate using a scintillation counter or by phosphorimaging.
- Calculate the percentage of inhibition at each concentration of **PF-5177624** and determine the IC₅₀ value by fitting the data to a dose-response curve.

PER2 Stability Assay using a Luciferase Reporter

This cell-based assay measures the effect of **PF-5177624** on the stability of PER2 protein over time.

- Transfect cells (e.g., U2OS) with a construct expressing a PER2-luciferase (PER2::LUC) fusion protein.
- Synchronize the cells' circadian clocks (e.g., by a dexamethasone shock).
- Treat the cells with different concentrations of **PF-5177624** or vehicle.
- Add cycloheximide (CHX) to the media to inhibit new protein synthesis.

- Measure the luciferase activity at regular intervals over a period of time (e.g., 24-48 hours) using a luminometer.
- Plot the luminescence signal over time for each treatment condition.
- Calculate the half-life of the PER2::LUC protein by fitting the decay of the luminescence signal to a one-phase exponential decay curve. An increase in the calculated half-life in the presence of **PF-5177624** indicates stabilization of the PER2 protein.

Conclusion

PF-5177624 is a valuable chemical tool for studying the role of PER2 phosphorylation in the circadian clock. Its potent and selective inhibition of CK1 δ/ϵ leads to the stabilization of PER2, providing a mechanism to modulate the period of the circadian rhythm. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting the circadian clock machinery. Further investigation into the precise dose-response effects on specific PER2 phosphorylation sites will continue to refine our understanding of this critical regulatory mechanism.

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